Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
CAS No.:
Cat. No.: VC16561836
Molecular Formula: C44H36Cl4CuN8
Molecular Weight: 882.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H36Cl4CuN8 |
|---|---|
| Molecular Weight | 882.2 g/mol |
| IUPAC Name | copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |
| Standard InChI | InChI=1S/C44H36N8.4ClH.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
| Standard InChI Key | HQBQUMQOOUMUKH-UHFFFAOYSA-J |
| Canonical SMILES | C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Introduction
Structural Characterization and Molecular Identity
Cu(II) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride (PubChem CID: 134128913) belongs to the class of synthetic porphyrins with four N-methylpyridinium groups at the meso positions . The molecular formula is , with a molecular weight of 882.2 g/mol . The IUPAC name, copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride, reflects its tetracationic porphyrin core balanced by four chloride anions .
Key Structural Features:
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Porphyrin Core: A planar macrocycle with alternating double bonds and four pyrrole subunits.
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Substituents: Four N-methyl-4-pyridyl groups at meso positions, each contributing a positive charge.
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Metal Center: Cu(II) ion in the central cavity, coordinated to the four pyrrolic nitrogen atoms.
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Counterions: Four chloride ions () for charge balance.
The SMILES notation (C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(...) and InChIKey (HQBQUMQOOUMUKH-UHFFFAOYSA-J) provide unambiguous representations of its structure .
Table 1: Fundamental Molecular Data
Synthesis and Characterization
Analytical Techniques
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UV-Vis Spectroscopy: Expected to show a Soret band near 420 nm and Q bands between 500–600 nm, typical of metalloporphyrins .
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Mass Spectrometry: High-resolution ESI-MS would confirm the molecular ion peak at m/z 882.2 .
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X-ray Crystallography: Though no crystal structure is reported, related Pd(II) and Mn(II) analogs exhibit distorted square-planar geometries .
Physicochemical Properties
Solubility and Stability
The compound is water-soluble due to its cationic pyridinium groups and chloride counterions . Stability in aqueous solutions is pH-dependent, with protonation/deprotonation of pyridyl groups influencing aggregation behavior.
Redox Behavior
The Cu(II)/Cu(I) redox couple is accessible, as seen in analogous copper porphyrins. Cyclic voltammetry would reveal reduction potentials near −0.2 V (vs. Ag/AgCl) for metal-centered transitions .
Comparative Analysis with Related Metalloporphyrins
Cu(II) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride shares structural similarities with other metalloporphyrins, such as the Pd(II) analog (PubChem CID: 15494015) .
Table 2: Comparison of Metalloporphyrin Derivatives
Challenges and Future Directions
Current limitations include:
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Limited Biological Data: Toxicity and pharmacokinetic profiles are unreported.
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Synthetic Optimization: Scalable synthesis methods need development. Future research should explore its catalytic efficiency, photophysical properties, and biocompatibility for biomedical use.
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